molecular formula C10H12FNO2 B13517121 Ethyl (s)-2-amino-2-(4-fluorophenyl)acetate

Ethyl (s)-2-amino-2-(4-fluorophenyl)acetate

Cat. No.: B13517121
M. Wt: 197.21 g/mol
InChI Key: IGISMORTRUHEQV-VIFPVBQESA-N
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Description

Ethyl (s)-2-amino-2-(4-fluorophenyl)acetate is an organic compound with the molecular formula C10H12FNO2. This compound is known for its applications in various fields, including pharmaceuticals and chemical research. It is characterized by the presence of an amino group, a fluorophenyl group, and an ethyl ester group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (s)-2-amino-2-(4-fluorophenyl)acetate typically involves the reaction of ethyl 2-bromo-2-(4-fluorophenyl)acetate with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ethyl (s)-2-amino-2-(4-fluorophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to the corresponding alcohol.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Ethyl (s)-2-amino-2-(4-fluorophenyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl (s)-2-amino-2-(4-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (4-fluorobenzoyl)acetate: Shares the fluorophenyl group but differs in the presence of a benzoyl group instead of an amino group.

    Ethyl 2-(2-bromo-4-fluorophenyl)acetate: Contains a bromo group, making it more reactive in substitution reactions.

Uniqueness

Ethyl (s)-2-amino-2-(4-fluorophenyl)acetate is unique due to the combination of its amino and fluorophenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

ethyl (2S)-2-amino-2-(4-fluorophenyl)acetate

InChI

InChI=1S/C10H12FNO2/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9H,2,12H2,1H3/t9-/m0/s1

InChI Key

IGISMORTRUHEQV-VIFPVBQESA-N

Isomeric SMILES

CCOC(=O)[C@H](C1=CC=C(C=C1)F)N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)F)N

Origin of Product

United States

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